Alpha,Alpha-[UL-13C12]Trehalose chemical properties
Alpha,Alpha-[UL-13C12]Trehalose chemical properties
High-Precision Applications in Metabolomics, Structural Biology, and Flux Analysis[1]
Executive Summary
Alpha,Alpha-[UL-13C12]Trehalose is the stable isotope-labeled analog of trehalose, a non-reducing disaccharide consisting of two glucose molecules linked by an
This guide details the physicochemical properties, experimental protocols, and mechanistic applications of [UL-13C12]Trehalose. It is designed for researchers utilizing this compound as a gold-standard internal standard in quantitative Mass Spectrometry (LC-MS/MS) and as a hyper-sensitive tracer in Nuclear Magnetic Resonance (NMR) metabolomics and metabolic flux analysis (MFA).[1]
Chemical Identity & Structural Characterization[1]
The utility of [UL-13C12]Trehalose stems from its chemical symmetry and high isotopic purity.[1] Unlike reducing sugars (e.g., glucose, lactose), trehalose lacks a hemiacetal group, rendering it chemically stable against Maillard reactions and acid hydrolysis.
Physicochemical Data Table
| Property | Value / Description |
| Chemical Name | |
| Molecular Formula | |
| Molecular Weight | 354.21 g/mol (vs. 342.30 g/mol for unlabeled) |
| Isotopic Enrichment | Typically |
| Solubility | High in Water, DMSO; Low in Ethanol |
| Stability | Non-reducing; High thermal stability ( |
| CAS Number | Generic Labeled: N/A (Unlabeled: 99-20-7) |
The Isotope Effect in Analytics
The uniform labeling ([UL]) provides a distinct advantage over partial labeling:
-
Mass Spectrometry: The +12 Da shift moves the analyte signal well beyond the natural isotopic envelope of endogenous trehalose (
), eliminating crosstalk and ensuring accurate background subtraction. -
NMR Spectroscopy: The
- scalar couplings allow for complete carbon backbone tracing without reliance on low-sensitivity natural abundance experiments.[1]
Quantitative Mass Spectrometry (LC-MS/MS)
Primary Application: Absolute Quantification in Biological Matrices.[1]
In complex matrices like cell lysates or plasma, "matrix effects" (ion suppression/enhancement) compromise the accuracy of external calibration. [UL-13C12]Trehalose acts as the ideal Stable Isotope Labeled Internal Standard (SIL-IS) because it co-elutes perfectly with endogenous trehalose but is spectrally distinct.[1]
Protocol: Isotope Dilution LC-MS/MS
Objective: Quantify intracellular trehalose in mammalian cells.
-
Cell Harvesting: Wash cells (
count) twice with ice-cold PBS to remove extracellular sugar.[1] -
Internal Standard Spiking (Critical Step):
-
Add 100 pmol of [UL-13C12]Trehalose directly to the cell pellet before extraction.[1]
-
Reasoning: Spiking before extraction corrects for analyte loss during protein precipitation and pipetting steps.
-
-
Extraction: Add 500
L of Methanol:Acetonitrile:Water (40:40:20) at -20°C. Vortex and incubate for 15 min. -
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.
-
LC-MS/MS Analysis:
-
Calculation:
Workflow Visualization
Caption: Figure 1. Isotope Dilution Workflow. Co-elution of the
Metabolic Flux Analysis (MFA) & NMR
Primary Application: Tracking Carbon Fate and Pathway Activity.[3]
[UL-13C12]Trehalose is used to distinguish between trehalose uptake/accumulation and de novo synthesis.[1] In NMR metabolomics, the
Mechanism: Autophagy & Cryoprotection
Trehalose induces autophagy via an mTOR-independent pathway.[1] Using the [UL-13C12] tracer allows researchers to determine if the therapeutic effect requires hydrolysis into glucose (energy fuel) or if the intact disaccharide acts as a structural chaperone.[1]
-
Intact Detection: Observation of the
- doublet signals in NMR indicates the sugar is preserving protein structure (Chemical Chaperone hypothesis).[1] -
Hydrolysis Detection: Appearance of [UL-13C6]Glucose indicates Trehalase (TREH) activity, feeding glycolysis.[1]
Protocol: NMR Sample Preparation
-
Lyophilization: Dry the biological extract to remove
.[1] -
Reconstitution: Dissolve in 600
L of containing 0.05% TSP (internal reference). -
Acquisition:
-
Run 2D
HSQC (Heteronuclear Single Quantum Coherence). -
The [UL-13C12]Trehalose anomeric proton (
) will show a massive splitting pattern due to the coupling, distinct from endogenous signals.
-
Pathway Logic Visualization
Caption: Figure 2. Metabolic Fate Tracking. The label allows differentiation between structural stabilization (Green path) and metabolic consumption (Red path).
Synthesis & Purity Considerations
For high-precision applications, the method of synthesis impacts the presence of anomers (
-
Enzymatic Synthesis (Preferred): Utilizes Trehalose Synthase (TreT) or Trehalose Phosphorylase.[1]
-
Chemical Synthesis: Often requires complex protecting group chemistry and may yield trace
isomers, which have different retention times in HILIC-MS and different NMR shifts.
Quality Control Check: Always verify the certificate of analysis for Isotopic Enrichment (>99%) . Lower enrichment leads to complex mass spectra (M+11, M+10 peaks) that complicate data deconvolution.
References
-
LGC Standards. Alpha,Alpha-[UL-13C12]Trehalose Product Data. Retrieved from
-
National Institute of Standards and Technology (NIST). Trehalose Chemical Properties & Mass Spectra. NIST Chemistry WebBook, SRD 69. Retrieved from
-
BenchChem. Inter-laboratory Comparison Guide: Trehalose Quantification Using Isotope Dilution Mass Spectrometry. Retrieved from
-
Creative Proteomics. Overview of 13C Metabolic Flux Analysis (13C-MFA). Retrieved from
-
National Institutes of Health (NIH). Enzymatic Synthesis and Structural Characterization of Novel Trehalose-Based Oligosaccharides. PMC8509873.[1] Retrieved from
-
WuXi AppTec. Internal Standards in LC−MS Bioanalysis: Which, When, and How. Retrieved from
Sources
- 1. Trehalose [webbook.nist.gov]
- 2. 167206-1mg | α,α-[UL-13C12]Trehalose Clinisciences [clinisciences.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. foodriskmanagement.com [foodriskmanagement.com]
- 7. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C Labeled internal standards | LIBIOS [libios.fr]
